molecular formula C20H22N4O2 B12268969 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12268969
M. Wt: 350.4 g/mol
InChI Key: PZPTWIJNYXMOEX-UHFFFAOYSA-N
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Description

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a piperidin-1-yl group, and a 3-methylpyridin-4-yl moiety. Its intricate molecular architecture makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of a Diels–Alder reaction between a pyridin-2-yl compound and a triazine derivative, followed by hydrogenation to yield the desired product . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl and piperidinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl derivatives: Compounds with similar pyridinyl structures.

    Piperidin-1-yl derivatives: Compounds featuring the piperidine ring.

    Pyrido[1,2-a]pyrimidin-4-one analogs: Molecules with the same core structure but different substituents.

Uniqueness

What sets 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C20H22N4O2/c1-15-13-21-8-5-17(15)26-14-16-6-10-23(11-7-16)19-12-20(25)24-9-3-2-4-18(24)22-19/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3

InChI Key

PZPTWIJNYXMOEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3

Origin of Product

United States

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